![molecular formula C19H20FN5OS B2488690 1-(Azepan-1-yl)-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylethanone CAS No. 872856-70-7](/img/structure/B2488690.png)

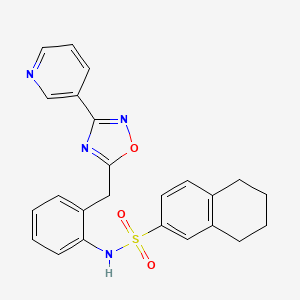

1-(Azepan-1-yl)-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related pyrazolo[3,4-d]pyrimidin-4-yl derivatives involves multiple steps, including condensation, cyclization, and functionalization reactions. These processes yield compounds with diverse biological activities, highlighting the importance of precise synthetic routes for obtaining high-purity products (Patel, Variya, & Patel, 2024).

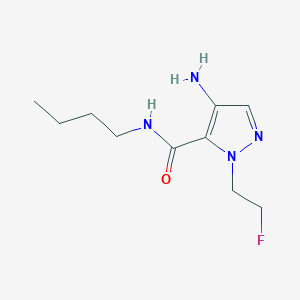

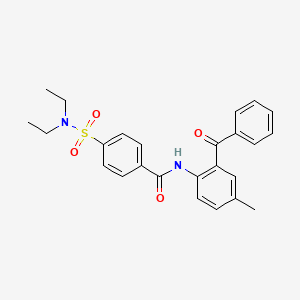

Molecular Structure Analysis

Molecular structure determination is crucial for understanding the compound's reactivity and interaction with biological targets. Techniques such as X-ray crystallography, NMR, and computational modeling provide insights into the compound's conformation and electronic structure, facilitating the design of analogs with improved properties (Mary et al., 2015).

Chemical Reactions and Properties

The compound undergoes various chemical reactions, including nucleophilic substitution and electrophilic addition, depending on the functional groups present. These reactions are pivotal for modifying the compound's structure to enhance its biological activity or to introduce new functional groups for further derivatization (Kubo et al., 1990).

Physical Properties Analysis

Physical properties such as solubility, melting point, and stability are influenced by the compound's molecular structure. These properties are essential for determining the compound's suitability for various applications, including its formulation into pharmaceutical products (Hussain et al., 2016).

Chemical Properties Analysis

The compound's chemical properties, including reactivity, acidity/basicity, and redox potential, are critical for its interaction with biological targets. Understanding these properties helps in predicting the compound's behavior in biological systems and its mechanism of action (Fouda, Al-Sarawy, & El-Katori, 2006).

Applications De Recherche Scientifique

Novel Heterocyclic Compound Synthesis

Synthesis of Azolo[3,4-d]pyrimidines and Related Compounds : Research has demonstrated the utility of pyrazolo[3,4-d]pyrimidine derivatives in synthesizing a variety of heterocyclic compounds, including azolo[1,5-a]pyrimidines, azolo[5,1-c]triazines, and benzo[b][1,4]diazepine. These compounds are synthesized from hydrazonoyl halides, hydroximoyl halides, and other intermediates, showcasing the chemical versatility and potential for generating diverse molecular structures (A. Abdelhamid, A. Fahmi, B. S. Baaiu, 2016).

Potential Therapeutic Uses

Antipsoriatic Activity : Pyrazolo[3,4-d]pyrimidine derivatives have been investigated for their antipsoriatic effects, with one study identifying potent FMS-like tyrosine kinase 3 (FLT3) inhibitors. These compounds showed significant effects in a psoriatic animal model, highlighting their potential as drug candidates for treating psoriasis (Guo-Bo Li et al., 2016).

Cognitive Impairment Treatment : Another application involves the discovery of phosphodiesterase 1 (PDE1) inhibitors for treating cognitive deficits associated with various neurodegenerative and neuropsychiatric diseases. This research identified compounds with picomolar inhibitory potency, offering a promising avenue for developing new treatments for cognitive impairments (Peng Li et al., 2016).

Antimicrobial and Anticancer Properties : Pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities. Some compounds demonstrated higher anticancer activity compared to reference drugs, while others exhibited potent antimicrobial properties against various bacterial and fungal strains, indicating their potential as leads for the development of new antimicrobial and anticancer agents (H. Hafez, Abdel-Rhman B. A. El-Gazzar, S. Al-Hussain, 2016).

Propriétés

IUPAC Name |

1-(azepan-1-yl)-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FN5OS/c20-14-5-7-15(8-6-14)25-18-16(11-23-25)19(22-13-21-18)27-12-17(26)24-9-3-1-2-4-10-24/h5-8,11,13H,1-4,9-10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZUSBUQIACCQMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FN5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-Cyclopropylpyrimidin-5-yl)methyl]-N-[(2-methylphenyl)methyl]sulfamoyl fluoride](/img/structure/B2488608.png)

![4-oxo-N-pentyl-6-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2488621.png)

![2-(1,3-Benzothiazol-2-yl)-3-[(2-methylphenyl)amino]-3-sulfanylprop-2-enenitrile](/img/structure/B2488622.png)

![2-chloro-N-[(4-chlorophenyl)methyl]-4-[4-(trifluoromethyl)piperidin-1-yl]benzamide](/img/structure/B2488624.png)

![2-(3-Methylphenyl)-1-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2488627.png)

![2-[(5-Bromopyrimidin-2-yl)amino]-1-(2,3-dihydro-1-benzofuran-5-yl)ethanol](/img/structure/B2488628.png)

![2-((3-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)thio)-N-methylacetamide](/img/structure/B2488629.png)

![4-bromo-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2488630.png)